REACTION_CXSMILES
|
S1CCS[C:2]21[C:10]1[S:11][CH:12]=[CH:13][C:9]=1[CH:8]([NH:14][CH:15]=[O:16])[CH2:7][CH2:6]2.O.C(=O)([O-])[O-:19].[Ca+2]>C(#N)C>[O:19]=[C:2]1[C:10]2[S:11][CH:12]=[CH:13][C:9]=2[CH:8]([NH:14][CH:15]=[O:16])[CH2:7][CH2:6]1 |f:2.3|
|
Name
|
N-(5,6-dihydrospiro[benzo[b]thiophen-7(4H), 2'-[1,3]dithiolan]-4-yl)formamide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
S1C2(SCC1)CCC(C1=C2SC=C1)NC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
mercuric chloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 35 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
The filtrate (100 ml) is evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |